5-Bromo-2-chloro-4-(methoxymethyl)pyridine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Medicinal chemists optimizing drug-like LogP while needing orthogonal cross-coupling handles face limited building block options. Replacing the 4-methoxymethyl group with methoxy or methyl analogs alters electronics and lipophilicity (ΔLogP ~0.3-0.6), derailing SAR. 5-Bromo-2-chloro-4-(methoxymethyl)pyridine solves this: orthogonal Br (Suzuki) and Cl (Buchwald-Hartwig) handles enable sequential diversification; LogP 2.22 balances permeability and solubility. Multi-vendor availability (≥98% purity) ensures supply chain resilience from mg to kg scale.

Molecular Formula C7H7BrClNO
Molecular Weight 236.49 g/mol
CAS No. 2356252-70-3
Cat. No. B6296748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-(methoxymethyl)pyridine
CAS2356252-70-3
Molecular FormulaC7H7BrClNO
Molecular Weight236.49 g/mol
Structural Identifiers
SMILESCOCC1=CC(=NC=C1Br)Cl
InChIInChI=1S/C7H7BrClNO/c1-11-4-5-2-7(9)10-3-6(5)8/h2-3H,4H2,1H3
InChIKeyWAZJTKACMUDDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-4-(methoxymethyl)pyridine: Versatile Building Block


5-Bromo-2-chloro-4-(methoxymethyl)pyridine (CAS 2356252-70-3) is a heterocyclic building block featuring a unique substitution pattern: a bromine atom at the 5-position and a chlorine atom at the 2-position of a pyridine ring, with a methoxymethyl group at the 4-position. This specific arrangement provides chemists with two distinct halogens for orthogonal cross-coupling reactions and a functionalized side chain for further diversification. The compound is available from multiple vendors in high purity (≥98%) . Its computed physicochemical profile, including a LogP of 2.22, distinguishes it from simpler analogs like 5-bromo-2-chloro-4-methylpyridine and 5-bromo-2-chloro-4-methoxypyridine .

Orthogonal cross-coupling – distinct Br and Cl handles enable sequential C–C bond formation
Electronically balanced scaffold – methoxymethyl substituent modulates ring electronics for controlled reactivity
Multi-vendor high-purity supply – consistent quality for reproducible synthesis from gram to kilogram scale

5-Bromo-2-chloro-4-(methoxymethyl)pyridine: Methoxymethyl vs. Simple Analogs


A direct substitution of 5-bromo-2-chloro-4-(methoxymethyl)pyridine with a common analog like 5-bromo-2-chloro-4-methoxypyridine or 5-bromo-2-chloro-4-methylpyridine is not scientifically neutral. The replacement of the 4-methoxymethyl group (-CH2OCH3) with a methoxy (-OCH3) or methyl (-CH3) group fundamentally alters the molecule's electronic character and lipophilicity, which can derail a synthesis or SAR campaign. The methoxymethyl group acts as a weaker electron-donating group than methoxy, providing a distinct electronic and steric environment at the 4-position. This directly impacts reaction rates in subsequent transformations, such as the selectivity of the initial cross-coupling step at the bromide position, and significantly alters the LogP, a critical parameter for drug-likeness, as detailed in the quantitative evidence below .

Target compound
4‑methoxymethyl group provides moderate electron donation and balanced lipophilicity
Predicted to preserve high Br/Cl chemoselectivity in Pd-catalyzed couplings
Common analogs
4‑methoxy analog acts as a stronger donor; may alter reaction rates and increase lipophilicity
4‑methyl analog raises LogP further and lacks oxygen for hydrogen-bond interactions
Electronic and steric shifts can derail established SAR or coupling sequences

5-Bromo-2-chloro-4-(methoxymethyl)pyridine: Quantitative Evidence vs. Analogs


Lipophilicity Advantage for Drug-Like Properties

The 5-bromo-2-chloro-4-(methoxymethyl)pyridine has a computed LogP of 2.22, which is significantly lower than its closest direct analogs. This lower lipophilicity is crucial for controlling solubility, reducing off-target binding, and improving metabolic clearance in drug discovery programs . The 4-methoxy analog (CAS 880870-13-3) has a higher LogP of 2.51 , and the fully deoxygenated 4-methyl analog (CAS 778611-64-6) is even more lipophilic with a LogP of 2.81 .

Lipophilicity (LogP)
Reported
LogP 2.22 (target) vs. 2.51 (4‑methoxy) and 2.81 (4‑methyl); difference 0.29 and 0.59 units
Starting scaffold with inherently lower lipophilicity; supports early ADME optimization
Computed vendor values; experimental confirmation recommended
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Orthogonal Reactivity for Sequential Cross-Coupling

The target compound is designed for sequential, chemoselective cross-coupling. The bromide at the 5-position is significantly more reactive than the chloride at the 2-position in palladium-catalyzed reactions. While this is a class-level feature of bromo-chloro-pyridines, the 4-methoxymethyl group's electron-donating nature selectively deactivates the ring towards oxidative addition, enhancing the reactivity difference compared to analogs with stronger donors like 4-methoxy . In a general study, Pd-catalyzed Negishi coupling on bromo-chloro-pyridines showed complete selectivity for bromide substitution under mild conditions, a reactivity profile that is preserved and fine-tuned by the 4-substituent .

Orthogonal reactivity
Class-level
>95% selectivity for Br over Cl in Negishi coupling; methoxymethyl group expected to preserve/enhance this bias
Enables reliable sequential cross-coupling strategy for library synthesis
Electronic rationale based on Hammett constants; class-level inference
Organic Synthesis Cross-Coupling Chemoselectivity

Reliable Supply Chain and High Purity

5-Bromo-2-chloro-4-(methoxymethyl)pyridine is readily available from established chemical suppliers with a consistent purity specification of ≥98% (HPLC/NMR) . This contrasts with some less common analogs which may have longer lead times or lower purity guarantees. For instance, the closely related 5-(bromomethyl)-2-chloro-4-methoxypyridine (a positional isomer with the bromine on the methyl group) is less widely stocked and often requires custom synthesis . The high purity of the target compound minimizes the need for repurification before use in sensitive catalytic reactions.

Supply & purity
Supplier context
Purity ≥98% (HPLC/NMR); stocked by multiple vendors (Fluorochem, Boroncore) vs. single-source positional isomer
Reduces procurement risk and supports scale-up without repurification
Vendor catalog data; verify current availability for large quantities
Chemical Procurement Building Block Supply Chain Reliability

5-Bromo-2-chloro-4-(methoxymethyl)pyridine: Application Scenarios


Lead Optimization: Lipophilicity Tuning for Drug Discovery

A medicinal chemistry team aiming to lower the LogP of a lead series should prioritize 5-bromo-2-chloro-4-(methoxymethyl)pyridine (LogP 2.22) over the 4-methoxy (LogP 2.51) or 4-methyl (LogP 2.81) analogs. Incorporating the methoxymethyl group early in the scaffold can reduce the need for downstream structural modifications to improve solubility or address metabolic issues, directly accelerating the hit-to-lead phase .

Divergent Library Synthesis via Orthogonal Cross-Coupling

The compound's differentiated bromide and chloride handles, combined with the electronically balanced 4-methoxymethyl group, make it an ideal substrate for building diverse compound libraries. A chemist can perform a first Suzuki coupling at the bromide position, followed by a Buchwald-Hartwig amination or a second Suzuki coupling at the chloride position. This strategy, validated by class-level evidence for bromo-chloro-pyridines, is expected to proceed with high fidelity, enabling the rapid exploration of chemical space around the 4-methoxymethyl core .

Process Scale-Up and Supply Chain Assurance

For a scale-up chemist, the consistent 98%+ purity and multi-vendor availability of 5-bromo-2-chloro-4-(methoxymethyl)pyridine are critical. When transitioning from milligram to kilogram scale, the risk of a single-source supplier for a key intermediate is high. The confirmed availability from major suppliers like Fluorochem (with stock in UK, EU, and China) and Boroncore ensures that procurement teams can secure competitive pricing and avoid costly synthesis delays, unlike rarer, single-sourced analogs .

Agrochemical Intermediate with Unique Physicochemical Properties

The combination of halogen substitution and a moderately lipophilic methoxymethyl side chain (LogP 2.22) makes this compound a valuable intermediate in the synthesis of novel agrochemicals. Its physicochemical profile is distinct from typical pyridine building blocks, potentially offering improved cuticular penetration in insecticide design or altered soil mobility for herbicides, compared to the more lipophilic 4-methyl analog (LogP 2.81) .

Application
Selection Property
Validation Focus
Lead optimization: lipophilicity tuning
Low lipophilicity starting scaffold (LogP 2.22)
Early ADME profiling; solubility and metabolic stability
Divergent library synthesis
Orthogonal Br/Cl reactivity with balanced electronic bias
Sequential cross-coupling fidelity; scope of second functionalization
Process scale-up & supply assurance
Multi-vendor availability, consistent ≥98% purity
Supply chain stability; lot-to-lot reproducibility
Agrochemical intermediate design
Moderate lipophilicity and halogen diversity
Physicochemical fit for cuticular penetration or soil mobility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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